N-(4-isopropylphenyl)propanamide
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
HSQGZADLZGLGAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Pharmacological Data (Selected Analogues)
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Halogens (Cl, Br) enhance bioactivity in parasitic assays but may reduce solubility .
- Bulkier Substituents : Isobutyl or isopropyl groups improve membrane permeability but could limit target accessibility .
- Hydrogen-Bonding Groups : Hydroxyl or sulfonamide moieties enhance solubility and receptor interactions .
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